3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine
Description
3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring (a five-membered secondary amine) linked via a methylene group to the 6-position of a 2,3-dihydrobenzo[b][1,4]dioxin scaffold. The benzodioxin moiety contributes aromaticity and oxygen-rich electron density, while the pyrrolidine introduces basicity and conformational flexibility.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C13H17NO2/c1-2-12-13(16-6-5-15-12)8-10(1)7-11-3-4-14-9-11/h1-2,8,11,14H,3-7,9H2 |
InChI Key |
RAXLUFFYSJTLKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the alkylation of pyrrolidine with a suitable dihydrobenzo[b][1,4]dioxin derivative. The reaction typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4) in ethanol.
Substitution: Alkyl halides in the presence of a base like NaH, acyl chlorides in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines[4][4].
Scientific Research Applications
3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Structural Features :
- Benzodioxin substitution : The 6-position attachment ensures spatial orientation distinct from analogs substituted at positions 2 or 5.
- Methylene linker : Enhances flexibility compared to direct covalent bonds or rigid functional groups.
- Pyrrolidine : A five-membered amine ring with a pKa ~11, influencing solubility and protonation state under physiological conditions.
Structural Analogues and Substitution Patterns
The following table compares structural features of 3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine with related compounds:
Key Observations :
- Substitution Position: Substitution at the 6-position (target compound) vs. 2-position (CAS 3614-74-2) alters electronic and steric profiles.
- Linker Flexibility : The methylene group in the target compound allows greater rotational freedom compared to direct bonds (e.g., 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine) or rigid carboxamide linkers .
- Heterocycle Differences : Piperidine analogs (e.g., CAS 1260827-52-8) exhibit increased basicity (pKa ~11.3) and larger ring size, which may affect binding affinity in receptor-ligand interactions .
Physicochemical Properties
Implications :
Biological Activity
3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current knowledge regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₃H₁₅NO₂
- Molecular Weight : 229.27 g/mol
The compound features a pyrrolidine ring substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which may contribute to its unique biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound often exhibit various biological activities such as:
- Antitumor Activity : Some derivatives have shown significant cytotoxic effects against cancer cell lines.
- Anti-inflammatory Effects : Potential to modulate inflammatory pathways.
- Antimicrobial Properties : Exhibiting activity against various bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Cytotoxic effects on cancer cell lines | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Antimicrobial | Effective against specific bacterial strains |
Antitumor Activity
A study focused on the synthesis of related benzimidazole derivatives showed promising antitumor activity. The compounds exhibited high inhibition rates in cell proliferation assays, with IC50 values indicating effective cytotoxicity in various cancer cell lines. For instance, one derivative demonstrated an IC50 of 6.26 μM against HCC827 cells, suggesting that structural modifications can enhance biological activity significantly .
Anti-inflammatory Mechanisms
Research on similar compounds has indicated their potential to inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). These findings suggest that this compound may play a role in modulating inflammatory responses .
Antimicrobial Studies
In vitro studies have shown that derivatives of the compound possess antimicrobial properties. For example, certain derivatives were found to disrupt bacterial cell membranes leading to cell lysis. This mechanism highlights the potential for developing new antimicrobial agents based on this compound .
Q & A
Q. How do solvent polarity and pH influence the compound’s solubility and reactivity?
- Answer: Hansen solubility parameters predict optimal solvents (e.g., DMF for polar intermediates, toluene for non-polar steps). shows that adjusting pH to 7–8 stabilizes the pyrrolidine moiety during aqueous workups. Solubility in biorelevant media (e.g., PBS) is tested via nephelometry for pharmacological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
